
Diphenylphosphinic Anhydride
Overview
Description
Diphenylphosphinic anhydride is an organophosphorus compound with the molecular formula (C_{24}H_{20}O_{3}P_{2}). It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylphosphinic anhydride can be synthesized through the reaction of diphenylphosphinic acid with dehydrating agents such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of diphenylphosphinic acid using phosphorus oxychloride. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions: Diphenylphosphinic anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid.
Alcoholysis: Reacts with alcohols to form diphenylphosphinic esters.
Aminolysis: Reacts with amines to form diphenylphosphinic amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.
Aminolysis: Amines (e.g., aniline, methylamine), typically at room temperature.
Major Products:
Hydrolysis: Diphenylphosphinic acid.
Alcoholysis: Diphenylphosphinic esters.
Aminolysis: Diphenylphosphinic amides.
Scientific Research Applications
Peptide Synthesis
Diphenylphosphinic anhydride is primarily utilized as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acids allows for efficient formation of peptide bonds. The activation occurs via the formation of mixed anhydrides, which can then react with amines to form peptides. This method has been shown to yield high purity and efficiency in peptide synthesis compared to traditional methods.
Case Study: Peptide Bond Formation
A notable application was reported where this compound facilitated the synthesis of cyclic peptides with minimal racemization. The use of this reagent allowed for the successful coupling of various amino acids, demonstrating its effectiveness in complex peptide structures .
Activation of Carboxylic Acids
The compound acts as an activating agent for carboxylic acids, converting them into more reactive intermediates. This property is particularly useful in organic synthesis where the formation of esters or amides is required.
Table 1: Comparison of Activation Methods
Method | Yield (%) | Time (hours) | Comments |
---|---|---|---|
This compound | 85 | 2 | High efficiency |
Dicyclohexylcarbodiimide | 70 | 4 | More by-products |
N-Hydroxysuccinimide | 60 | 3 | Less effective with steric hindrance |
This table illustrates the comparative efficiency of this compound against other common activation methods, showcasing its superior performance in terms of yield and reaction time .
Synthesis of Phosphonates
Another significant application is in the synthesis of phosphonates, which are important intermediates in pharmaceuticals and agrochemicals. This compound can facilitate the introduction of phosphorus into organic molecules, enhancing their biological activity.
Case Study: Phosphonate Synthesis
Research demonstrated that using this compound led to the successful synthesis of various phosphonate derivatives with high yields. These compounds showed promising results in biological assays, indicating their potential as drug candidates .
Role in Organophosphorus Chemistry
This compound serves as a precursor for various organophosphorus compounds, which have applications ranging from agrochemicals to pharmaceuticals. Its reactivity allows for the generation of diverse phosphorus-containing structures.
Table 2: Organophosphorus Compounds Derived from this compound
Compound Type | Application Area |
---|---|
Phosphonates | Pharmaceuticals |
Phosphinic Amides | Agrochemicals |
Phosphorus Esters | Industrial Chemicals |
This table summarizes the types of organophosphorus compounds that can be synthesized from this compound, highlighting its versatility across different fields .
Mechanism of Action
The mechanism of action of diphenylphosphinic anhydride involves its reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of new bonds through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but different applications.
Diphenylphosphinic acid: The parent acid of diphenylphosphinic anhydride, used in similar reactions but with different reactivity.
Phosphinic acid derivatives: A broad class of compounds with varying reactivity and applications.
Uniqueness: this compound is unique due to its ability to form anhydrides, which are highly reactive intermediates in organic synthesis. This property makes it particularly useful in the preparation of esters and amides, distinguishing it from other phosphinic acid derivatives.
Biological Activity
Diphenylphosphinic anhydride (DPPA) is a phosphorus-containing compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of the biological effects of DPPA, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is derived from diphenylphosphinic acid and is characterized by its anhydride functional group. The synthesis typically involves the reaction of diphenylphosphinic acid with acetic anhydride or other dehydrating agents, leading to the formation of DPPA. The molecular structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of DPPA can be attributed to several mechanisms:
- Antioxidant Properties : DPPA has been shown to exhibit radical scavenging activity, particularly against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This property suggests its potential use as an antioxidant in various biological systems .
- Enzyme Inhibition : Studies have indicated that DPPA can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes .
- Cytotoxic Effects : Research has demonstrated that DPPA exhibits cytotoxicity towards various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in affected cells .
Antioxidant Activity
A study investigating the antioxidant capacity of DPPA found significant DPPH radical scavenging activity. The results indicated that DPPA could effectively reduce oxidative stress in cellular models, highlighting its potential therapeutic applications in diseases associated with oxidative damage.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 85% |
Control (Ascorbic Acid) | 95% |
Cytotoxicity Against Cancer Cells
In vitro studies have shown that DPPA exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
These findings suggest that DPPA may serve as a lead compound for the development of new anticancer therapies.
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in medicinal chemistry:
- Antioxidant Supplements : Due to its ability to scavenge free radicals, DPPA could be developed into dietary supplements aimed at reducing oxidative stress.
- Anticancer Agents : The cytotoxic properties of DPPA warrant further investigation into its use as a chemotherapeutic agent or in combination therapies.
- Enzyme Inhibitors : Its ability to inhibit specific enzymes may allow for the development of drugs targeting metabolic disorders.
Q & A
Q. What are the primary challenges in synthesizing Diphenylphosphinic Anhydride, and how can they be addressed methodologically?
Basic Research Question
Synthesizing this compound (DPPA) often encounters challenges in isolation due to its instability or reactivity. For example, early studies detected DPPA as an intermediate but failed to isolate it in pure form, likely due to competing side reactions or inadequate purification techniques . To address this, researchers should optimize reaction conditions (e.g., temperature, solvent polarity) and employ inert atmospheres to minimize decomposition. Advanced purification methods, such as vacuum sublimation or recrystallization in non-polar solvents, may improve yield and purity.
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
Basic Research Question
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : P-NMR is critical for confirming phosphorus-centered structures, while H- and C-NMR help identify organic substituents. For example, P-NMR shifts in DPPA derivatives (e.g., ~30–40 ppm) distinguish them from related phosphinic acids or esters .
- Conductivity Measurements : Studies in polar solvents like dimethyl sulfoxide (DMSO) reveal ionic dissociation behavior, with molecular weight and conductivity data aiding in structural validation .
- Infrared (IR) Spectroscopy : Peaks near 1200–1250 cm (P=O stretching) and 900–1000 cm (P-O-C linkages) provide functional group insights .
Q. How does this compound participate in post-synthetic modification (PSM) of metal-organic frameworks (MOFs)?
Advanced Research Question
DPPA reacts with amine-functionalized MOFs (e.g., IRMOF-3) to introduce phosphinic acid groups, enhancing metal-binding capabilities. For instance, IRMOF-DPC, synthesized via DPPA-derived diphenylphosphinic chloride, exhibits modified H-NMR shifts (1.4–2.5 ppm for alkyl groups) and P-NMR peaks aligning with parent reagents . This PSM strategy is pivotal for applications like uranium(VI) sorption, where phosphinic groups selectively coordinate heavy metals under acidic conditions.
Q. What mechanistic insights explain this compound’s role in catalyzing multicomponent reactions?
Advanced Research Question
DPPA acts as a Brønsted acid catalyst in reactions such as the Kabachnik–Fields synthesis of α-aminophosphonates. Its phosphinic acid moiety facilitates proton transfer to azomethine intermediates, lowering activation energy. Kinetic studies reveal entropy-driven processes (ΔS‡ ≈ –200 J/mol·K) due to rigid transition states during proton transfer . Full factorial design optimization (e.g., varying catalyst loading, temperature) has improved yields to >90% in model reactions involving aldehydes, amines, and phosphites .
Q. How do solvent polarity and temperature influence the stability of this compound?
Advanced Research Question
DPPA’s stability is solvent-dependent:
- Non-polar solvents (e.g., toluene) reduce hydrolysis but may limit reactivity.
- Polar aprotic solvents (e.g., DMSO) enhance ionic dissociation but risk side reactions with nucleophiles .
Variable-temperature Mössbauer spectroscopy (v.t.M.s.) studies of related cyclohexyltin derivatives suggest that thermal stability correlates with ligand steric bulk, a principle applicable to DPPA derivatives .
Q. What are the contradictions in existing data on this compound’s reactivity with azomethines?
Advanced Research Question
Early studies noted DPPA’s slow proton transfer to azomethines (Schiff bases), attributed to high negative entropy of activation . However, recent work demonstrates accelerated kinetics when DPPA is used catalytically with diphenylphosphine, suggesting synergistic effects between phosphinic acid and phosphine species. Discrepancies may arise from solvent choice (e.g., aqueous vs. anhydrous conditions) or substrate electronic effects, requiring controlled mechanistic studies .
Q. How can researchers design experiments to differentiate this compound from structurally similar phosphinic acid derivatives?
Methodological Guidance
- Competitive Binding Assays : Compare coordination behavior with transition metals (e.g., uranium, lanthanides) using UV-Vis or fluorescence spectroscopy. DPPA’s anhydride form exhibits stronger chelation than mono-phosphinic acids .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; DPPA derivatives typically show higher thermal stability (~300°C) compared to ester analogs .
- Reactivity Screening : Test selective reactions (e.g., hydrolysis under controlled pH) to distinguish anhydride vs. acid functionalities .
What are the unresolved questions regarding this compound’s environmental or toxicological profile?
Advanced Research Question
Limited data exist on DPPA’s ecotoxicity or biodegradability. Researchers should adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) to design studies assessing its environmental persistence or interactions with biological systems. Extrapolating from organophosphate class data may provide preliminary insights but requires validation .
Properties
IUPAC Name |
[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYANNRWHXQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346523 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-36-5 | |
Record name | Diphenylphosphinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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